molecular formula C14H23NO4 B6300594 exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2231663-92-4

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B6300594
CAS No.: 2231663-92-4
M. Wt: 269.34 g/mol
InChI Key: ITNSBJMWGALKFI-FGWVZKOKSA-N
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Description

Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-9-tert-Butoxycarbonyl-9-azabicyclo[331]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core The tert-butoxycarbonyl (Boc) protecting group is introduced to stabilize the nitrogen atom during the synthesis process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, allowing for selective modifications. The bicyclic structure may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Exo-9-tert-Butoxycarbonyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
  • Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-7-carboxylic acid

Uniqueness

Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNSBJMWGALKFI-FGWVZKOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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